molecular formula C15H14N2O3 B2442391 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1006334-92-4

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No. B2442391
CAS RN: 1006334-92-4
M. Wt: 270.288
InChI Key: ZTCUUORPOAKQCY-HWKANZROSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as BDP, is a synthetic compound that has gained attention due to its potential use in various scientific research applications. BDP has been shown to have unique biochemical and physiological effects, making it a promising compound for further study.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound has been a focal point in the synthesis of novel chemical entities. Researchers have explored its role in generating new pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the versatility of the compound as a precursor in medicinal chemistry (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015).

Photophysical and Physicochemical Investigations

Further research has been conducted into the photophysical and physicochemical properties of novel pyrazoline derivatives, including those related to the compound . These studies have involved the synthesis of derivatives that function as fluorescent chemosensors for metal ion detection, particularly Fe3+ ions, showcasing the compound's utility in environmental and analytical chemistry (Salman A. Khan, 2020).

Structural Elucidation and Analysis

The structural features of derivatives of this compound have been meticulously studied, providing valuable insights into their molecular conformation, intermolecular interactions, and stability. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including materials science and drug design (Naveen, S., Kumara, K., Kumar, A. D., Kumar, K., & Lokanath, N. K., 2018).

Antimicrobial Evaluation

Derivatives of "(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one" have been synthesized and assessed for their antimicrobial properties. This research highlights the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the increasing need for novel therapeutics to combat resistant strains of bacteria and fungi (Umesha, B., & Basavaraju, Y., 2014).

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-12(8-17(2)16-10)3-5-13(18)11-4-6-14-15(7-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUUORPOAKQCY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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